Cas no 115722-29-7 (L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propynylamino]benzoyl]-(9CI))

L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propynylamino]benzoyl]-(9CI) structure
115722-29-7 structure
Product Name:L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propynylamino]benzoyl]-(9CI)
CAS-nummer:115722-29-7
MF:C23H22N6O6
MW:478.457384586334
CID:149945
PubChem ID:135625343
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propynylamino]benzoyl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propynylamino]benzoyl]-(9CI)
    • (2S)-2-[[4-[(2-amino-4-oxo-1H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
    • 10-propargyl-5-deazafolic acid
    • L-Glutamic acid,N-[4-[[(2-amino-1,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyny...
    • 10-Pdafa
    • L-Glutamic acid, N-(4-(((2-amino-1,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-6-yl)methyl)-2-propynylamino)benzoyl)-
    • N-(4-{[(2-amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)-L-glutamic acid
    • 115722-29-7
    • (2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
    • DTXSID90151176
    • Inchi: 1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1
    • InChI-sleutel: ZMGMVJDUIACEOB-KRWDZBQOSA-N
    • LACHT: OC([C@H](CCC(=O)O)NC(C1C=CC(=CC=1)N(CC#C)CC1C=NC2=C(C(NC(N)=N2)=O)C=1)=O)=O

Berekende eigenschappen

  • Exacte massa: 478.16026
  • Monoisotopische massa: 478.16
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 10
  • Complexiteit: 905
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.1
  • Topologisch pooloppervlak: 187Ų

Experimentele eigenschappen

  • Dichtheid: 1.46
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.684
  • PSA: 187.31
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司